1-Cyclopropyl-1,3-butanedione
Overview
Description
1-Cyclopropyl-1,3-butanedione is an organic compound with the molecular formula C7H10O2. It is characterized by a cyclopropyl group attached to a butanedione moiety. This compound is known for its unique chemical properties and is used in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-1,3-butanedione can be synthesized through several methods. One common method involves the reaction of cyclopropylmethyl ketone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-1,3-butanedione has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1,3-butanedione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-1,3-pentanedione
- 1-Cyclopropyl-1,3-hexanedione
- 1-Cyclopropyl-1,3-heptanedione
Uniqueness
1-Cyclopropyl-1,3-butanedione is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities. Its cyclopropyl group provides steric hindrance, influencing its interactions with other molecules and making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
1-cyclopropylbutane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(8)4-7(9)6-2-3-6/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCGMDWRXACELA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452004 | |
Record name | 1-Cyclopropyl-1,3-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-10-4 | |
Record name | 1-Cyclopropyl-1,3-butanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40452004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropylbutane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for 1-cyclopropyl-1,3-butanedione and how does it impact the overall yield of Cyprodinil?
A1: this compound is synthesized via a condensation reaction between cyclopropyl methyl ketone and ethyl acetate. This reaction can be catalyzed by polyethylene glycol or polyethylene glycol dimethyl ether, using sodium ethoxide as a base []. This method offers a cost-effective and efficient route compared to using more expensive and hazardous bases like potassium methoxide or potassium tert-butoxide. Optimization of the reaction conditions, such as solvent, temperature, and molar ratio of reactants, significantly influences the yield of this compound. Research indicates that using isopropyl ether as the solvent, a specific molar ratio of reactants, and controlled temperature and time result in a 72.4% overall yield of Cyprodinil with 96.1% purity []. This highlights the importance of optimizing each step in the synthesis to maximize the final product yield.
Q2: What analytical techniques are employed to confirm the structure of this compound and the final product, Cyprodinil?
A2: Both 1H NMR and IR spectroscopy are valuable tools for structural characterization. Researchers utilize these techniques to confirm the structure of both the intermediate, this compound, and the final product, Cyprodinil [, ]. These spectroscopic methods provide insights into the arrangement of atoms and functional groups within the molecule, confirming the success of the synthesis.
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